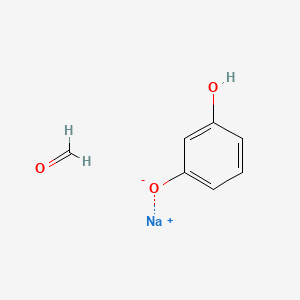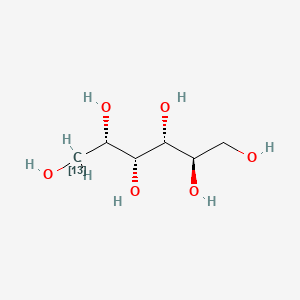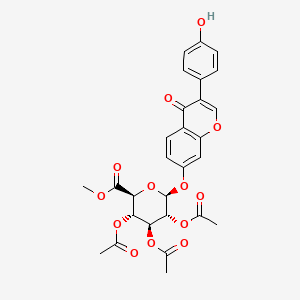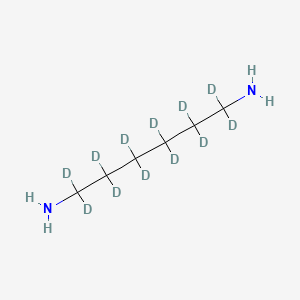
adamantyl-1,2-dioxetane phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The first synthesis of a dioxetane was reported in 1969 by Kopecky and Mumford. Specifically, adamantylidene-adamantyl-1,2-dioxetane, the first thermally stable dioxetane, was described in 1972 by Wierynga et al. This compound decomposes chemiluminescently only when heated above 165°C . McCapra and colleagues later synthesized an unsymmetrically substituted adamantyl 1,2-dioxetane, which exhibited selective chemiluminescence from the excited singlet state of N-methylacridone . The stabilization mechanism of adamantyl dioxetanes remains complex and dependent on factors like conformational isomerism .
Chemical Reactions Analysis
When heated, adamantyl-1,2-dioxetane phosphate undergoes decomposition, leading to the formation of an excited state carbonyl-based product. The chemiluminescence arises from this process. Additionally, electron-donating substituents on dioxetanes can lead to charged intermediates and electron transfer reactions .
properties
CAS RN |
144210-50-4 |
|---|---|
Molecular Formula |
C12H20O5P+ |
Molecular Weight |
275.261 |
IUPAC Name |
3-(1-adamantyl)dioxetane;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C12H18O2.HO3P/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-14-11;1-4(2)3/h8-11H,1-7H2;(H-,1,2,3)/p+1 |
InChI Key |
NLFNQKGARHIBQY-UHFFFAOYSA-O |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4COO4.O[P+](=O)O |
synonyms |
adamantyl-1,2-dioxetane phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)


![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)





